2-(Pyrimidin-5-yl)acetic acid hydrochloride
Overview
Description
2-(Pyrimidin-5-yl)acetic acid hydrochloride is a pyrimidine-based compound with a molecular formula of C6H7ClN2O2 and a molecular weight of 174.58 g/mol . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known for its diverse applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 2-(Pyrimidin-5-yl)acetic acid hydrochloride involves several steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution produces the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and safety .
Chemical Reactions Analysis
2-(Pyrimidin-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Employing palladium on carbon (Pd/C) and hydrogen (H2) in methanol at room temperature.
Substitution: Nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in acetonitrile (ACN) under reflux conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(Pyrimidin-5-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including leukemia and breast cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)acetic acid hydrochloride involves its interaction with various molecular targets. Pyrimidine rings can effectively form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems, improving the pharmacokinetic and pharmacodynamic properties of the compound . This interaction can modulate various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)acetic acid hydrochloride can be compared with other pyrimidine-based compounds, such as:
Zidovudine: An anti-HIV agent.
Voriconazole: An antifungal agent.
Rosuvastatin: A cholesterol-lowering agent.
Fluorouracil: An antitumor agent.
These compounds share the pyrimidine scaffold but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
2-pyrimidin-5-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)1-5-2-7-4-8-3-5;/h2-4H,1H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLBGLUNQXPKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222199-29-2 | |
Record name | 2-(pyrimidin-5-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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